molecular formula C11H13ClN4O2 B8303981 tert-Butyl(6-chloroimidazo[1,2-b]pyridazin-8-yl)carbamate

tert-Butyl(6-chloroimidazo[1,2-b]pyridazin-8-yl)carbamate

Cat. No. B8303981
M. Wt: 268.70 g/mol
InChI Key: JXZGWKGNQBSTNG-UHFFFAOYSA-N
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Patent
US08426441B2

Procedure details

A solution of (6-chloro-imidazo[1,2-b]pyridazin-8-yl)-carbamic acid tert-butyl ester (1.59 g, 5.91 mmol) in 30 mL of dichloromethane and 15 mL of trifluoroacetic acid was stirred for 5 h then concentrated to a yellow oil, which was treated (slowly) with 50 mL of a saturated aq. NaHCO3 solution. Undissolved solid was isolated by Buchner filtration, rinsing well with water and dried by sucking air through then in vacuo to afford 1.10 g (102% crude) of 6-chloro-imidazo[1,2-b]pyridazin-8-ylamine as a yellow solid that was used without further purification.
Quantity
1.59 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][C:8]1[C:9]2[N:10]([CH:15]=[CH:16][N:17]=2)[N:11]=[C:12]([Cl:14])[CH:13]=1)(C)(C)C>ClCCl.FC(F)(F)C(O)=O>[Cl:14][C:12]1[CH:13]=[C:8]([NH2:7])[C:9]2[N:10]([CH:15]=[CH:16][N:17]=2)[N:11]=1

Inputs

Step One
Name
Quantity
1.59 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC=1C=2N(N=C(C1)Cl)C=CN2)=O
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
15 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
then concentrated to a yellow oil, which
ADDITION
Type
ADDITION
Details
was treated (slowly) with 50 mL of a saturated aq. NaHCO3 solution
CUSTOM
Type
CUSTOM
Details
was isolated by Buchner filtration
WASH
Type
WASH
Details
rinsing well with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=2N(N1)C=CN2)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 102%
YIELD: CALCULATEDPERCENTYIELD 110.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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